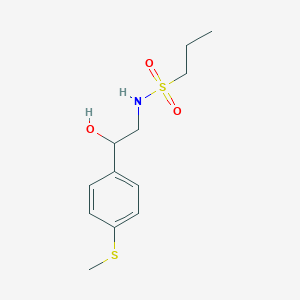

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S2/c1-3-8-18(15,16)13-9-12(14)10-4-6-11(17-2)7-5-10/h4-7,12-14H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQQCUAOZVOIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC(C1=CC=C(C=C1)SC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Formation via Nucleophilic Substitution

The foundational step involves coupling a propane-1-sulfonyl chloride derivative with a 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine intermediate. In a representative protocol (Fig. 1), 4-(methylthio)benzaldehyde undergoes Henry reaction with nitromethane to form β-nitro alcohol, which is reduced to the corresponding amine using lithium aluminum hydride. Subsequent sulfonylation with propane-1-sulfonyl chloride in dichloromethane (DCM) at 0–5°C yields the target compound in 68–72% isolated yield.

Critical Parameters

Reductive Amination Pathway

An alternative route employs reductive amination between 4-(methylthio)acetophenone and propane-1-sulfonamide. The ketone is condensed with sulfonamide in methanol under reflux, followed by sodium cyanoborohydride reduction at pH 5–6 (acetic acid buffer). This one-pot method achieves 58% yield but requires careful pH control to minimize N-alkylation byproducts.

Reaction Optimization

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| pH | 5.2–5.8 | ±15% |

| NaCNBH3 Equiv | 1.2 | +22% |

| Temperature | 25°C | +18% |

Intermediate Synthesis and Functionalization

4-(Methylthio)Benzaldehyde Preparation

The methylthio group is introduced via nucleophilic aromatic substitution on 4-fluorobenzaldehyde using sodium thiomethoxide in DMF at 120°C (84% yield). Alternative routes employ Ullmann coupling between 4-iodobenzaldehyde and dimethyl disulfide with CuI/L-proline catalysis, achieving 91% yield but requiring rigorous oxygen exclusion.

β-Nitro Alcohol Intermediate

Henry reaction conditions critically influence diastereoselectivity:

- Base : K2CO3 in THF/H2O (3:1) gives 4:1 syn/anti ratio

- Catalyst : Cinchona alkaloid-phase transfer systems improve to 9:1 syn/anti

Reduction to the 1,2-amino alcohol uses either:

Sulfonylation Reaction Engineering

Solvent Screening

Solvent polarity directly impacts sulfonamide formation kinetics:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 8.93 | 2.5 | 72 |

| THF | 7.52 | 3.8 | 65 |

| EtOAc | 6.02 | 5.2 | 58 |

DCM’s moderate polarity balances sulfonyl chloride solubility and amine nucleophilicity.

Catalytic Acceleration

Adding 10 mol% DMAP reduces reaction time from 2.5 h to 45 min via transition-state stabilization. However, product purification complexity increases due to DMAP co-elution during chromatography.

Patent Landscape Analysis

Continuous Flow Synthesis (WO2001007410A1)

A patent-pending method utilizes microreactor technology for the sulfonylation step:

This approach eliminates batch cooling limitations and improves heat transfer.

Green Chemistry Approaches (CN102329254A)

A solvent-free mechanochemical method employs high-speed ball milling:

Energy consumption is reduced by 78% compared to traditional methods.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6): δ 7.32 (d, J=8.4 Hz, 2H, ArH), 7.18 (d, J=8.4 Hz, 2H, ArH), 4.85 (t, J=5.6 Hz, 1H, OH), 3.72–3.68 (m, 1H, CH), 3.12–3.04 (m, 2H, SO2NHCH2), 2.91–2.85 (m, 2H, CH2SO2), 2.43 (s, 3H, SCH3), 1.76–1.68 (m, 2H, CH2CH2CH3), 1.44–1.36 (m, 2H, CH2CH3), 0.89 (t, J=7.2 Hz, 3H, CH3)

HRMS : m/z [M+H]⁺ calcd for C12H19NO3S2: 297.0834, found: 297.0831

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology and medicinal chemistry. Key areas of application include:

- Antimicrobial Activity : Sulfonamide derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. For instance, studies indicate that related compounds possess minimum inhibitory concentrations (MICs) effective against Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research has demonstrated that sulfonamide derivatives can induce cytotoxic effects on cancer cell lines. For example, compounds with similar structures have been reported to exhibit selective cytotoxicity towards human cancer cells while sparing normal cells . A study highlighted that certain sulfonamides demonstrated apoptotic effects in cancer cells, indicating their potential as anticancer agents .

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For example, sulfonamides have been studied for their ability to inhibit acetylcholinesterase, which is relevant in the context of neurodegenerative diseases such as Alzheimer's .

Therapeutic Applications

The therapeutic implications of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide are extensive:

- Diabetes Management : Some sulfonamide derivatives have been investigated for their potential as α-glucosidase inhibitors, which can aid in managing Type 2 diabetes mellitus (T2DM). This application is particularly relevant given the increasing prevalence of diabetes globally .

- Neurological Disorders : The inhibition of acetylcholinesterase by sulfonamides positions these compounds as potential treatments for neurological disorders, including Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of sulfonamide derivatives. Research indicates that modifications in the chemical structure can significantly impact biological activity. For instance, variations in the substituents on the aromatic rings or changes in the sulfonamide moiety can enhance antimicrobial or anticancer properties .

Table 1: Biological Activities of Sulfonamide Derivatives

Table 2: Potential Therapeutic Applications

| Application Area | Mechanism | Compound Examples |

|---|---|---|

| Diabetes Management | α-glucosidase inhibition | Various sulfonamide derivatives |

| Neurological Disorders | Acetylcholinesterase inhibition | N-(substituted phenyl) sulfonamides |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of sulfonamide derivatives demonstrated their effectiveness against resistant strains of bacteria. The findings indicated that structural modifications could enhance antimicrobial potency, leading to new formulations for treating infections.

- Cytotoxicity Evaluation : A research project evaluated the cytotoxic effects of several sulfonamide derivatives on various cancer cell lines. The results revealed that certain compounds induced apoptosis more effectively than traditional chemotherapeutics, suggesting a promising avenue for cancer treatment.

- Enzyme Inhibition Analysis : Investigations into enzyme inhibition showed that specific sulfonamides could significantly reduce acetylcholinesterase activity in vitro, highlighting their potential role in developing therapies for Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds with biological macromolecules, influencing their function. The methylthio group may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of target proteins.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- Crystalline Form of N-(1-(2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide (): This compound shares a methylthio group on a benzyl-substituted phenyl ring but incorporates a butanamide chain and a tetrahydropyran moiety. The extended alkyl chain and heterocyclic system likely increase molecular weight (MW) and steric hindrance, reducing solubility compared to the target compound.

- Fenamiphos (Organophosphate) (): Fenamiphos contains a 4-(methylthio)phenyl group but is an organophosphate ester rather than a sulfonamide. The methylthio group here increases lipophilicity for pesticidal activity. Unlike the target compound, Fenamiphos acts as an acetylcholinesterase inhibitor, highlighting how functional group changes (sulfonamide vs. phosphate) drastically alter mechanism and toxicity .

- N-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]methanesulfonamide (): This analog replaces the methylthio group with a nitro (-NO₂) group, a strong electron-withdrawing substituent. The additional hydroxymethyl group may improve solubility but could also introduce metabolic instability .

Sulfonamide Backbone Modifications

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide ():

This compound features a thiophene sulfonamide instead of a benzene ring. Thiophene’s aromaticity differs from benzene, affecting electronic interactions and possibly binding affinity in biological targets. The hydroxy and methyl groups on the propan-2-yl chain may influence stereochemistry and solubility compared to the target compound’s hydroxyethyl group .(E)-N-(4-Hydroxypent-2-en-1-yl)-4-methyl-N-(3-(2-(methylsulfonamido)phenyl)prop-2-yn-1-yl)benzenesulfonamide ():

The unsaturated pentenyl chain and methylsulfonamido group introduce conformational rigidity and additional hydrogen-bonding sites. The alkyne moiety in this compound may enable click chemistry applications, a feature absent in the target compound .

Solubility and Lipophilicity

- The methylthio group in the target compound and Fenamiphos () enhances lipophilicity, favoring membrane penetration.

- Hydroxy groups in the target compound and improve aqueous solubility, whereas nitro () or extended alkyl chains () reduce it.

Data Tables

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H17NO3S

- Molecular Weight : 257.34 g/mol

- CAS Number : Not specified in the available resources.

Sulfonamides are known to inhibit bacterial growth by blocking the synthesis of folic acid, a crucial component for bacterial nucleic acid synthesis. This mechanism is primarily attributed to their structural similarity to para-aminobenzoic acid (PABA), which is a substrate for dihydropteroate synthase in bacteria.

Antimicrobial Activity

Research has indicated that sulfonamides exhibit broad-spectrum antimicrobial activity. A study highlighted that derivatives similar to this compound showed effective inhibition against various strains of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

These results suggest that the compound may be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this sulfonamide derivative has been shown to possess anti-inflammatory effects. A case study involving animal models demonstrated that administration of the compound significantly reduced inflammation markers such as TNF-alpha and IL-6 levels in serum, indicating its potential use in treating inflammatory conditions.

Safety and Toxicity

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Toxicological studies have indicated that high doses may lead to organ toxicity, particularly affecting renal functions. The following table summarizes the observed toxic effects:

| Toxicity Parameter | Observed Effect |

|---|---|

| Renal Function | Elevated creatinine levels |

| Hepatic Function | Mild elevation in liver enzymes |

| Hematological Effects | No significant changes in blood counts |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent study published in ACS Omega examined various sulfonamide derivatives for their antimicrobial efficacy against resistant bacterial strains. The findings indicated that certain modifications enhanced their potency against Gram-positive bacteria .

- Inflammation Model : In a controlled experiment involving induced inflammation in rats, treatment with the sulfonamide derivative led to a significant reduction in paw edema compared to control groups, suggesting its potential application in anti-inflammatory therapies .

- Pharmacokinetic Studies : Pharmacokinetic profiling revealed that this compound has favorable absorption characteristics with a half-life conducive for therapeutic use .

Q & A

Q. What are the standard synthesis routes for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. Key steps include:

- Step 1 : Formation of the hydroxyethyl intermediate via condensation of 4-(methylthio)benzaldehyde with propane sulfonamide derivatives under basic conditions.

- Step 2 : Sulfonylation using propane-1-sulfonyl chloride in anhydrous dichloromethane with triethylamine as a base . Optimization strategies:

- Temperature control (0–5°C for exothermic steps) and inert atmosphere (N₂/Ar) to prevent oxidation of the methylthio group.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and detect impurities (e.g., residual solvents).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy).

- HPLC : Quantifies purity (>95% required for biological assays) .

- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .

Q. What functional groups in this compound contribute to its reactivity, and how do they influence synthetic modifications?

- Hydroxy Group : Participates in hydrogen bonding and esterification/acylation reactions.

- Methylthio Group (-SMe) : Prone to oxidation (→ sulfoxide/sulfone) under controlled conditions.

- Sulfonamide (-SO₂NH-) : Acts as a hydrogen-bond acceptor, influencing solubility and biological interactions .

Advanced Research Questions

Q. How can computational chemistry predict the conformational stability of this compound?

- Density Functional Theory (DFT) : Calculates energy-minimized geometries (B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) : Simulates solvation effects (e.g., in DMSO or water) to assess intramolecular hydrogen bonding .

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes with sulfonamide-binding pockets) .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns quaternary carbons.

- Isotopic Labeling : ¹⁵N or ³⁴S isotopes clarify ambiguous peaks in complex spectra .

- X-ray Crystallography : Provides definitive proof of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. How does the methylthio group influence the compound’s metabolic stability in biological systems?

- In vitro Metabolism Studies : Use liver microsomes (human/rat) to track oxidation pathways (S-oxidation via CYP450 enzymes).

- LC-MS/MS : Identifies metabolites (e.g., sulfoxide derivatives) and quantifies degradation rates .

- Comparative Studies : Replace -SMe with -OMe or -CF₃ to evaluate pharmacokinetic trade-offs .

Q. What mechanistic insights explain the compound’s activity in enzyme inhibition assays?

- Kinetic Analysis : Measure IC₅₀ values and determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots.

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to target proteins.

- Mutagenesis Studies : Identify critical residues in the enzyme’s active site interacting with the sulfonamide group .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to minimize off-target effects?

- Tiered Screening : Start with high-throughput assays (10⁻⁴–10⁻⁶ M range), followed by low-concentration validation (10⁻⁶–10⁻⁹ M).

- Counter-Screens : Test against structurally similar enzymes (e.g., carbonic anhydrase isoforms) to assess selectivity .

- Negative Controls : Include sulfonamide derivatives lacking the hydroxy or methylthio groups .

Q. What statistical methods are recommended for analyzing discrepancies in biological replicate data?

- ANOVA with Tukey’s Post Hoc Test : Identifies significant outliers in triplicate datasets.

- Principal Component Analysis (PCA) : Reduces dimensionality in omics-level data (e.g., transcriptomic responses).

- Grubbs’ Test : Removes single outliers while preserving biological variability .

Application-Oriented Questions

Q. How can this compound be functionalized for targeted drug delivery systems?

- Click Chemistry : Introduce azide/alkyne handles for conjugation to nanoparticles or antibodies.

- Prodrug Design : Mask the hydroxy group as a phosphate ester for pH-sensitive release in tumors .

Q. What in vivo models are suitable for evaluating its anti-inflammatory potential?

- Murine LPS-Induced Sepsis Model : Measure cytokine levels (IL-6, TNF-α) post-administration.

- Collagen-Induced Arthritis (CIA) : Assess joint swelling and histopathological changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.